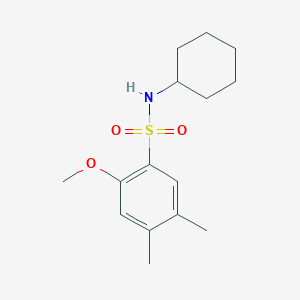

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide

Beschreibung

N-Cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a cyclohexylamine group attached to the sulfonamide nitrogen and substituents at the 2-, 4-, and 5-positions of the benzene ring: a methoxy group at position 2 and methyl groups at positions 4 and 3. This structural configuration confers distinct electronic, steric, and solubility properties, making it a compound of interest in medicinal chemistry and materials science. Its analogs vary in substituent patterns, which significantly influence reactivity, stability, and biological activity.

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-11-9-14(19-3)15(10-12(11)2)20(17,18)16-13-7-5-4-6-8-13/h9-10,13,16H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCRDZGWYGWQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations:

- Steric Effects : Bulky substituents (e.g., tert-butyl groups in , cyclohexyl in the target compound) reduce molecular flexibility and may hinder binding to sterically sensitive targets.

- Heterocyclic Modifications : The trioxothiazolidinyl group in introduces a polar, rigid heterocycle, likely improving solubility and metabolic resistance compared to the target compound’s dimethyl groups.

Pharmacological Specificity

NPC 12626, a cyclohexyl-containing phosphonoheptanoic acid, exhibits NMDA receptor antagonism, but its sulfonamide analogs (e.g., ) lack this activity due to differences in hydrogen-bonding capacity and charge distribution. This underscores the critical role of functional groups (sulfonamide vs. phosphono) in target engagement.

Research Findings and Implications

Crystallographic Stability

The analog in demonstrates high crystallinity (mean σ(C–C) = 0.005 Å), attributed to its planar benzylideneamino group and tert-butyl substituents. In contrast, the target compound’s less symmetric 4,5-dimethyl groups may reduce crystalline order, impacting formulation stability.

Metabolic and Solubility Profiles

The thiazolidinyl group in introduces sulfone and ketone moieties, which may enhance aqueous solubility and resistance to cytochrome P450 oxidation compared to the target compound’s purely alkyl/methoxy substituents.

Receptor Binding Hypotheses

The cyclohexyl group in the target compound could modulate selectivity for hydrophobic binding pockets.

Biologische Aktivität

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological mechanisms, interactions with biomolecules, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring, which is further substituted with a methoxy group and two methyl groups. The cyclohexyl group enhances its solubility and reactivity, making it suitable for various biological investigations.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various biochemical effects. The precise mechanisms are still under investigation, but preliminary studies suggest that the compound can bind to enzymes or receptors involved in critical cellular pathways.

Biological Activities

- Antiproliferative Effects :

- Antioxidative Properties :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamide | Structure | Moderate antiproliferative effects |

| N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamide | Structure | Antioxidative properties |

This compound is unique due to its specific substitution pattern on the benzenesulfonamide core, which imparts distinct chemical and biological properties compared to similar compounds.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various benzenesulfonamides, this compound was found to inhibit MCF-7 cells effectively (IC50 = 3.1 µM). This suggests its potential as a therapeutic agent for breast cancer treatment .

Study 2: Antioxidative Capacity

A comparative analysis of antioxidative activities revealed that this compound outperformed standard antioxidants like BHT in several assays. This finding highlights its potential utility in formulations aimed at reducing oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.